2,4-Difluoro-2'-methyl-1,1'-biphenyl
Description
Significance of Biphenyl (B1667301) Scaffolds in Organic Synthesis and Materials Science
The biphenyl scaffold, consisting of two phenyl rings linked by a single carbon-carbon bond, is a foundational structure in modern chemistry. In organic synthesis, these scaffolds serve as versatile building blocks for constructing more complex molecules. The development of powerful cross-coupling reactions, such as the Suzuki-Miyaura reaction, has made the synthesis of substituted biphenyl derivatives highly efficient and adaptable. nih.govacs.org This accessibility has established biphenyls as crucial intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals. chemimpex.com
In the realm of materials science, the rigid and planar nature of the biphenyl unit imparts desirable properties to a variety of advanced materials. Fluorinated biaryl derivatives are particularly suitable as components in liquid crystalline media. researchgate.net Their unique electronic and thermal characteristics are leveraged in the development of organic semiconductors, polymers, and coatings with enhanced thermal and chemical stability. chemimpex.com
Overview of Fluorine Substitution Effects in Biaryl Chemistry
The introduction of fluorine atoms into organic molecules, a process known as fluorination, can dramatically alter their physicochemical properties. Fluorine is the most electronegative element, and its small size allows it to replace hydrogen without significantly increasing steric bulk. In medicinal chemistry, the strategic placement of fluorine can influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. nih.govacs.org The carbon-fluorine bond is exceptionally strong, which often enhances the chemical and thermal stability of the compound. acs.org
In biaryl systems, fluorine substitution modifies the electronic distribution and reactivity of the aromatic rings. nih.gov This can lead to stronger interactions with receptors in biological systems and can be used to fine-tune the electronic properties of materials used in applications like liquid crystal displays and organic electronics. nih.govresearchgate.net The incorporation of fluorine is a key strategy for optimizing lead compounds in drug discovery and for designing novel materials with specific functionalities. chemrxiv.orgnih.gov
Research Focus: 2,4-Difluoro-2'-methyl-1,1'-biphenyl as a Model Fluorinated Biaryl Compound
The compound this compound serves as an interesting model for studying the combined effects of both fluorine and alkyl substitution on a biphenyl core. Its structure features two fluorine atoms on one phenyl ring at positions 2 and 4, and a methyl group on the other ring at the 2' position.
This specific substitution pattern introduces several key features for chemical research:
Electronic Effects : The two electron-withdrawing fluorine atoms significantly modulate the electron density of their host ring, influencing its reactivity and intermolecular interactions.
While extensive research on a wide array of fluorinated biphenyls is prevalent, specific literature detailing the synthesis and application of this compound is not widely available, suggesting its role primarily as a specialized synthetic intermediate or a model for academic study. However, its structure is representative of the types of substituted biaryls that are crucial in the development of new materials and pharmacologically active molecules. The principles learned from related compounds, such as those used in liquid crystals and as pharmaceutical precursors, provide a strong basis for understanding the potential properties and applications of this specific molecule. chemimpex.comresearchgate.net
To illustrate the typical physicochemical data available for such compounds, the properties of the closely related, well-documented compound 2,4-Difluoro-1,1'-biphenyl are presented below.
Table 1: Physicochemical Properties of 2,4-Difluoro-1,1'-biphenyl
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₈F₂ | chemimpex.com |
| Molecular Weight | 190.19 g/mol | chemimpex.com |
| Appearance | White to light yellow crystalline powder | chemimpex.com |
| Melting Point | 61-66 °C | chemimpex.com |
| CAS Number | 37847-52-2 | chemimpex.com |
Structure
3D Structure
Properties
Molecular Formula |
C13H10F2 |
|---|---|
Molecular Weight |
204.21 g/mol |
IUPAC Name |
2,4-difluoro-1-(2-methylphenyl)benzene |
InChI |
InChI=1S/C13H10F2/c1-9-4-2-3-5-11(9)12-7-6-10(14)8-13(12)15/h2-8H,1H3 |
InChI Key |
PQNGZXSTMLTGAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Reaction Mechanisms and Mechanistic Studies Pertaining to 2,4 Difluoro 2 Methyl 1,1 Biphenyl Formation
Detailed Mechanistic Pathways of Carbon-Carbon Bond Formation
The formation of the C-C bond in 2,4-Difluoro-2'-methyl-1,1'-biphenyl is predominantly achieved through transition-metal-catalyzed cross-coupling reactions. Among the most utilized methods are the Suzuki-Miyaura and Negishi coupling reactions. researchgate.netwikipedia.org While the specific catalysts and reagents may differ, the fundamental mechanistic steps share common principles.
The generally accepted catalytic cycle for these cross-coupling reactions involves three key steps: rsc.orgnih.gov
Oxidative Addition: The cycle initiates with the oxidative addition of an aryl halide or triflate to a low-valent transition metal catalyst, typically a Pd(0) complex. In the synthesis of this compound, this would involve either the reaction of a di- or tri-substituted benzene (B151609) derivative with the palladium catalyst. This step results in the formation of a Pd(II) intermediate. nih.gov
Transmetalation: The subsequent step is transmetalation, where an organometallic reagent transfers its organic group to the Pd(II) complex. In a Suzuki-Miyaura coupling, this would be an organoboron compound, while in a Negishi coupling, an organozinc compound is used. wikipedia.orgnih.gov This step is often the rate-limiting step in the catalytic cycle. wikipedia.org The specific nature of the substituents on both coupling partners can significantly influence the rate of this step.
Reductive Elimination: The final step is reductive elimination, where the two organic groups on the Pd(II) complex are coupled to form the desired biphenyl (B1667301) product, this compound. This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. rsc.orgnih.gov
Recent studies have also explored transition-metal-free methods for C-C bond formation, such as those catalyzed by a lithium atom, which proceed through a different mechanistic pathway involving the formation of an organometallic complex followed by the dissociation of dihydrogen to form the biphenyl. nih.govresearchgate.net
| Mechanistic Step | Description | Key Intermediates |
| Oxidative Addition | The aryl halide adds to the Pd(0) catalyst. | Pd(II)-aryl complex |
| Transmetalation | The organometallic reagent transfers its aryl group to the palladium center. | Di-aryl Pd(II) complex |
| Reductive Elimination | The two aryl groups couple, forming the biphenyl and regenerating the Pd(0) catalyst. | Biphenyl product, Pd(0) catalyst |
Role of Catalysis in Biphenyl Synthesis Mechanisms
Catalysis is central to the efficient synthesis of biphenyls like this compound. Palladium-based catalysts are the most extensively used due to their high efficiency and functional group tolerance. nih.govrsc.orgresearchgate.net The catalyst's role is to facilitate the oxidative addition and reductive elimination steps, lowering the activation energy for the C-C bond formation.
The catalytic activity is highly dependent on the nature of the ligands coordinated to the palladium center. nih.govnih.gov Phosphine (B1218219) ligands are commonly employed to stabilize the palladium catalyst and modulate its reactivity. rsc.org The choice of ligand can influence the rate of the reaction and the selectivity towards the desired product. nih.govnih.gov In some cases, heterogeneous catalysts, such as palladium nanoparticles supported on materials like graphene oxide, have been developed as reusable and more environmentally friendly alternatives to homogeneous systems. researchgate.netugr.es
Furthermore, the reaction conditions, including the choice of solvent, base, and temperature, play a crucial role in the catalytic cycle. For instance, in the Suzuki-Miyaura coupling, a base is required to activate the organoboron reagent for transmetalation. nih.gov The optimization of these parameters is essential for achieving high yields of this compound. tandfonline.com
| Catalyst Type | Description | Advantages |
| Homogeneous Pd Catalysts | Palladium complexes with ligands, soluble in the reaction medium. | High activity and selectivity. thermofishersci.in |
| Heterogeneous Pd Catalysts | Palladium nanoparticles supported on a solid matrix. | Reusability, ease of separation. ugr.es |
Influence of Fluorine and Methyl Substituents on Reaction Selectivity
The presence of fluorine and methyl substituents on the aromatic rings has a profound impact on the reactivity and selectivity of the cross-coupling reactions leading to this compound.
Fluorine Substituents: The high electronegativity of fluorine atoms imparts an electron-withdrawing inductive effect (-I) on the aromatic ring. mdpi.com This electronic effect can influence the rate of the reaction. For instance, in Suzuki-Miyaura couplings, electron-withdrawing groups on the boronic acid can accelerate the transmetalation step. mdpi.com The position of the fluorine atoms also dictates the regioselectivity of the coupling reaction, directing the C-C bond formation to specific sites on the aromatic ring. researchgate.net
Methyl Substituent: The methyl group, being an electron-donating group (+I effect), can also affect the electronic properties of the aromatic ring. More significantly, the steric hindrance introduced by the methyl group, particularly when located in the ortho position, can decrease the catalytic activity. mdpi.com This steric effect can hinder the approach of the bulky catalyst to the reaction center, thereby slowing down the rate of oxidative addition or transmetalation. mdpi.com
| Substituent | Electronic Effect | Steric Effect | Impact on Reaction |
| Fluorine | Electron-withdrawing (-I) | Minimal | Can increase the rate of transmetalation. mdpi.com |
| Methyl | Electron-donating (+I) | Significant (especially in ortho position) | Can decrease catalytic activity due to steric hindrance. mdpi.com |
Electrophilic Aromatic Substitution Mechanisms in Fluorinated Biphenyls
While the primary method for constructing the biphenyl core is cross-coupling, electrophilic aromatic substitution (SEAr) reactions can be relevant for the further functionalization of the pre-formed this compound or its precursors. wikipedia.orgmasterorganicchemistry.com In an SEAr reaction, an electrophile replaces an atom (typically hydrogen) on the aromatic ring. wikipedia.orgmasterorganicchemistry.com
The mechanism involves the attack of the electron-rich aromatic ring on a strong electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. youtube.com A subsequent deprotonation step restores the aromaticity of the ring, yielding the substituted product. youtube.com
The directing effects of the existing substituents (fluorine and methyl groups) on the biphenyl ring are critical in determining the position of the incoming electrophile.
Fluorine atoms , being deactivating but ortho-, para-directing, will direct incoming electrophiles to the positions ortho and para relative to themselves, while simultaneously slowing down the reaction rate compared to unsubstituted benzene. nih.gov
The methyl group is an activating and ortho-, para-directing group, meaning it will increase the reaction rate and direct electrophiles to the ortho and para positions. wikipedia.org
Advanced Spectroscopic Characterization and Structural Elucidation of 2,4 Difluoro 2 Methyl 1,1 Biphenyl
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
An IR spectrum would display the characteristic vibrational frequencies of the molecule's functional groups. Key absorptions would be expected for:
Aromatic C-H stretching (typically above 3000 cm⁻¹)
Aliphatic C-H stretching of the methyl group (just below 3000 cm⁻¹)
Aromatic C=C stretching in the 1450-1600 cm⁻¹ region
Strong C-F stretching vibrations, typically in the 1100-1300 cm⁻¹ region. The exact wavenumbers of these peaks, which are needed for a precise analysis, could not be found.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. The molecular ion peak (M⁺) would confirm the compound's molecular weight. Common fragmentation pathways for biphenyls include the cleavage of the bond between the two rings and the loss of substituents. For this specific compound, fragments corresponding to the loss of a methyl radical (M-15) or fluorine atoms would be anticipated. However, an experimental mass spectrum detailing the mass-to-charge ratios (m/z) and relative abundances of these ions is not available.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The biphenyl (B1667301) system constitutes a chromophore that absorbs UV light, leading to π → π* electronic transitions. The positions of the fluorine and methyl substituents would influence the wavelength of maximum absorption (λmax). While a λmax in the UV region is expected, the specific value, which is dependent on the precise electronic structure and solvent used, has not been reported.
Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Structure
The initial step in a single-crystal X-ray diffraction analysis involves the determination of the unit cell parameters (a, b, c, α, β, γ), which define the dimensions and angles of the fundamental repeating unit of the crystal. Based on these parameters, the crystal can be assigned to one of the seven crystal systems (triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, or cubic). Subsequent analysis of the diffraction pattern's symmetry and systematic absences allows for the unambiguous assignment of one of the 230 possible space groups, which describes the complete symmetry of the crystal lattice. Without experimental data for 2,4-Difluoro-2'-methyl-1,1'-biphenyl, its crystal system and space group remain undetermined.
Once the crystal structure is solved and refined, a detailed geometric analysis of the molecule can be performed. This would involve the precise measurement of all bond lengths (the distances between the nuclei of two bonded atoms), bond angles (the angles between three connected atoms), and dihedral angles (the angles between two planes, each defined by three atoms). For this compound, particular attention would be paid to the C-C bond length between the two phenyl rings, the C-F and C-C(methyl) bond lengths, and the various bond angles within the aromatic rings. The dihedral angle between the planes of the two phenyl rings would be of significant interest as it defines the molecule's torsional conformation in the solid state.
A representative data table for such an analysis would appear as follows:
| Bond/Angle | Value (Å or °) |
| C1-C1' | Data not available |
| C2-F | Data not available |
| C4-F | Data not available |
| C2'-C(CH3) | Data not available |
| C6-C1-C1'-C6' | Data not available |
The packing of molecules within a crystal is governed by a network of non-covalent intermolecular interactions. A detailed crystallographic study would allow for the identification and characterization of these interactions. For this compound, one would anticipate the presence of weak C-H···F hydrogen bonds, given the presence of fluorine atoms and numerous C-H bonds. Furthermore, the aromatic nature of the biphenyl system could facilitate π-π stacking interactions between adjacent molecules. The geometric parameters of these interactions, such as distances and angles, are crucial for understanding the stability and properties of the crystalline material.
A summary of potential intermolecular interactions would be presented in a table similar to this:
| Interaction Type | Donor-H···Acceptor | D···A Distance (Å) | D-H···A Angle (°) |
| C-H···F | Data not available | Data not available | Data not available |
| π-π stacking | Data not available | Data not available | Data not available |
Computational Chemistry and Theoretical Studies on 2,4 Difluoro 2 Methyl 1,1 Biphenyl
Density Functional Theory (DFT) Calculations
Density Functional Theory is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting a wide range of properties for 2,4-Difluoro-2'-methyl-1,1'-biphenyl, from its preferred shape to its chemical reactivity.
DFT methods are used to perform these optimizations and map the potential energy surface as a function of the dihedral angle, revealing the energy barriers to rotation and identifying the most stable conformers. nih.gov While specific optimized parameters for this compound are not detailed in the available literature, studies on similar substituted biphenyls show that the interplay between steric hindrance from the ortho-substituents (the fluorine and methyl groups) and the electronic desire for π-system conjugation results in a non-planar (twisted) ground state geometry.
| Conformational Energy | The relative energy of different rotational isomers (conformers). | Identifies the most stable conformer and the energy barriers between different conformations. |
The electronic properties of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.gov
A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. science.gov Conversely, a small gap indicates that the molecule is more polarizable and more likely to engage in chemical reactions. nih.gov These energies are crucial for understanding charge transfer within the molecule and its potential applications in organic electronics. researchgate.net DFT calculations are a standard method for determining these orbital energies. science.gov
Table 2: Frontier Molecular Orbital (FMO) Parameters
| Parameter | Formula | Description |
|---|---|---|
| HOMO Energy (EHOMO) | N/A | Energy of the highest occupied molecular orbital; related to the molecule's ionization potential and electron-donating ability. |
| LUMO Energy (ELUMO) | N/A | Energy of the lowest unoccupied molecular orbital; related to the molecule's electron affinity and electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | The energy difference between the LUMO and HOMO, indicating chemical reactivity and kinetic stability. researchgate.netyoutube.com |
For this compound, the HOMO is expected to be distributed across the π-system of the biphenyl (B1667301) core, while the LUMO would also be a π-type anti-bonding orbital.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.gov The MEP map illustrates the electrostatic potential on the molecule's electron density surface, using a color scale to indicate different potential regions. nih.gov
Red/Yellow Regions: Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack. researchgate.netresearchgate.net In this compound, these regions are expected to be localized around the highly electronegative fluorine atoms.
Blue Regions: Indicate positive electrostatic potential, representing electron-deficient areas. These sites are prone to nucleophilic attack. researchgate.netresearchgate.net For this molecule, positive potentials are typically found around the hydrogen atoms.
Green Regions: Represent neutral or near-zero potential.
The MEP map provides a clear picture of the molecule's size, shape, and how it will interact with other charged or polar species, offering insights into intermolecular interactions. nanobioletters.com
Natural Bonding Orbital (NBO) analysis provides a detailed description of the Lewis-like bonding pattern, including the charge distribution on each atom and the nature of orbital interactions. fluorine1.ru This method localizes the molecular orbitals into bonding, anti-bonding, and lone-pair orbitals, allowing for the study of charge transfer and hyperconjugative interactions. conicet.gov.ar
Key global reactivity parameters include:
Chemical Potential (μ): Measures the tendency of electrons to escape from the system. It is related to electronegativity. mdpi.com
Chemical Hardness (η): Represents the resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." mdpi.com
Global Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. mdpi.com
These parameters are invaluable for comparing the relative stability and reactivity of different molecules without simulating a full chemical reaction. researchgate.net A high chemical hardness and low chemical potential generally indicate greater stability.
Table 3: Global Reactivity Descriptors and Their Formulas
| Descriptor | Formula | Significance |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Indicates the tendency of electrons to escape; related to electronegativity. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer; an indicator of stability. |
| Global Electrophilicity (ω) | μ² / (2η) | Describes the energy stabilization when the molecule acquires additional electronic charge. |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronically excited states. researchgate.netrsc.org TD-DFT is widely used to calculate properties related to a molecule's interaction with light, such as its UV-visible absorption spectrum. mdpi.com
The key outputs of a TD-DFT calculation are the vertical excitation energies, which correspond to the energy required to promote an electron from an occupied orbital to a virtual one, and the oscillator strengths, which determine the intensity of these electronic transitions. nih.gov By simulating these transitions, TD-DFT can predict the absorption maxima (λmax) in the electronic spectrum of this compound. This information is critical for understanding the molecule's photophysical properties and its potential use in applications involving light absorption or emission. researchgate.net
Quantum Chemical Topology and Non-Covalent Interaction Analysis
Quantum Chemical Topology, particularly through the lens of the Quantum Theory of Atoms in Molecules (QTAIM), provides a rigorous framework for analyzing the electron density distribution to define atomic interactions and bonding characteristics. scivisionpub.com Complementary to this, Non-Covalent Interaction (NCI) analysis is a powerful tool for visualizing and characterizing weak intramolecular and intermolecular interactions. nih.govjussieu.fr
For this compound, a QTAIM analysis would be expected to identify bond critical points (BCPs) not only for all covalent bonds but also for several key non-covalent interactions that dictate its conformational preferences. The substitution pattern—with two fluorine atoms on one ring and a methyl group on the other, particularly with one fluorine and the methyl group at the ortho positions—creates a sterically crowded environment. This crowding leads to a twisted conformation, and the stability of this conformation is influenced by a network of weak intramolecular interactions.
Key non-covalent interactions anticipated within this compound include:
Intramolecular Hydrogen Bonds: Weak hydrogen bonds of the C-H···F type are expected between the ortho-hydrogen of the methyl-substituted ring and the ortho-fluorine of the difluoro-substituted ring. Similarly, interactions between the hydrogens of the methyl group and the nearby fluorine atom are also likely.
Steric Repulsion: The proximity of the ortho-substituents (fluorine and methyl group) and the inner ortho-hydrogens will lead to regions of steric hindrance. In NCI plots, these are typically visualized as reddish, disc-shaped regions, indicating repulsive interactions that contribute to the torsional barrier of the central C-C bond. youtube.com
A QTAIM analysis would quantify the strength of these interactions through the properties of the BCPs. For the expected C-H···F interactions, the electron density (ρ) at the BCP would be low, and the Laplacian of the electron density (∇²ρ) would be positive, characteristic of closed-shell interactions (non-covalent bonds). researchgate.net
Table 1: Expected QTAIM Parameters for Intramolecular Non-Covalent Interactions in this compound
| Interacting Atoms | Type of Interaction | Expected Electron Density (ρ) at BCP (a.u.) | Expected Laplacian (∇²ρ) at BCP (a.u.) |
| F···H (ortho) | Weak Hydrogen Bond | 0.005 - 0.015 | > 0 |
| C(methyl)-H···F | Weak Hydrogen Bond | 0.004 - 0.012 | > 0 |
| H···H (inner ortho) | Steric/van der Waals | 0.003 - 0.010 | > 0 |
This is an interactive data table. Values are representative and based on computational studies of similar fluorinated biphenyls.
NCI plots would provide a visual representation of these interactions. A large, green isosurface between the phenyl rings would indicate significant van der Waals attraction. Small, bluish-green surfaces between the ortho-substituents and adjacent hydrogens would signify the weak, attractive C-H···F hydrogen bonds. In contrast, a reddish area between the most sterically hindered atoms would highlight the repulsive forces that prevent a planar conformation. rsc.org
Molecular Dynamics Simulations for Conformational Flexibility
Molecular Dynamics (MD) simulations are instrumental in exploring the conformational landscape and dynamic behavior of flexible molecules like substituted biphenyls. For this compound, MD simulations would provide insights into the torsional flexibility around the central C1-C1' bond, the rotational barriers between different conformers, and the distribution of dihedral angles at a given temperature.
The primary determinant of the conformational flexibility in this molecule is the steric hindrance caused by the ortho-substituents. Computational studies on other 2,2'-disubstituted biphenyls have shown that the size and nature of these substituents significantly influence the rotational energy barrier. researchgate.netresearchgate.net The presence of a methyl group and a fluorine atom at the ortho positions of this compound will enforce a non-planar ground state conformation.
An MD simulation would likely reveal the following:
Dihedral Angle Distribution: The distribution of the C2-C1-C1'-C2' dihedral angle would be centered around a non-zero value, indicating a twisted equilibrium geometry. Due to the asymmetry of the substitution, the potential energy surface may show two distinct energy minima corresponding to syn- and anti-like twisted conformations, though one is likely to be more stable. Studies on similar compounds suggest this angle would be in the range of 50-70 degrees. researchgate.net
Rotational Energy Barriers: The simulation would allow for the calculation of the potential of mean force (PMF) along the dihedral angle coordinate, revealing the energy barriers to rotation. The transition states would correspond to more planar or perpendicular arrangements of the phenyl rings, which are destabilized by steric clashes. The barrier height is expected to be significant, on the order of several kcal/mol, hindering free rotation at room temperature. rsc.org
Flexibility of Substituents: The simulations would also capture the dynamics of the methyl group rotation and any out-of-plane movements of the fluorine atoms.
Table 2: Estimated Conformational and Dynamic Properties of this compound from MD Simulations
| Property | Estimated Value |
| Equilibrium Dihedral Angle (C2-C1-C1'-C2') | 50° - 70° |
| Rotational Energy Barrier (Planar Transition State) | 10 - 18 kcal/mol |
| Rotational Energy Barrier (Perpendicular Transition State) | 8 - 15 kcal/mol |
This is an interactive data table. Values are estimates based on published data for analogous ortho-substituted biphenyls.
Stereochemistry and Chiral Properties of Biphenyl Systems
Axial Chirality and Atropisomerism in Biaryl Compounds
Axial chirality is a form of stereoisomerism where a molecule lacks a traditional chiral center but possesses an axis of chirality, an axis about which a set of substituents is held in a spatial arrangement that is not superimposable on its mirror image. stackexchange.comwikipedia.org In biaryl compounds, this chiral axis is the C-C single bond connecting the two aromatic rings. pharmaguideline.com
Rotation around this central bond is typically free in unsubstituted biphenyl (B1667301). However, when bulky substituents are present in the ortho positions (the positions adjacent to the connecting bond), steric hindrance can restrict this rotation. youtube.com If the barrier to rotation is high enough, the molecule becomes locked into one of two twisted conformations, which are non-superimposable mirror images of each other. These conformational isomers, which can be isolated as separate enantiomers due to a high energy barrier to interconversion, are known as atropisomers. pharmaguideline.comlibretexts.org The phenomenon itself is called atropisomerism (from Greek, a = not and tropos = turn). pharmaguideline.com
For a substituted biphenyl to exhibit atropisomerism and be optically active, two conditions must be met:
The rotation around the single bond connecting the two rings must be sufficiently hindered, which is typically achieved by placing large groups at the ortho positions. youtube.com
Each ring must lack a plane of symmetry in the context of the entire molecule. This means that the substitution pattern on each ring must be asymmetric with respect to the chiral axis. stackexchange.comstackexchange.com
The compound 2,4-Difluoro-2'-methyl-1,1'-biphenyl fulfills these requirements. The ortho substituents, a fluorine atom on one ring and a methyl group on the other, are sufficiently bulky to create a significant barrier to rotation. Furthermore, the substitution pattern (2,4-difluoro on one ring and 2'-methyl on the other) ensures that the molecule does not have a plane of symmetry, thus rendering it chiral.
Factors Influencing Dihedral Angles and Rotational Barriers in Substituted Biphenyls
The stability and isolability of atropisomers are directly related to the magnitude of the rotational energy barrier, which is influenced by both steric and electronic factors. These factors also determine the molecule's preferred conformation, defined by the dihedral angle (or twist angle) between the planes of the two aromatic rings. libretexts.orgacs.org
The primary factor governing the rotational barrier is the steric hindrance between the ortho substituents on the two rings. libretexts.orgresearchgate.net As these groups must slide past each other during rotation, larger substituents lead to a higher activation energy for racemization. libretexts.org An activation energy barrier of approximately 16 to 19 kcal/mole is generally required to prevent spontaneous racemization at room temperature. libretexts.org The size of the substituents directly impacts the dihedral angle in the ground state; greater steric repulsion typically forces the rings to twist further apart, increasing the dihedral angle towards 90°. acs.org
In the case of this compound, the barrier is created by the steric interactions between the ortho-methyl group on one ring and the ortho-fluorine atom on the other. While fluorine is smaller than a nitro group, it is large enough to contribute to a significant rotational barrier when paired with other ortho groups. libretexts.org Theoretical and experimental studies on related compounds, such as 2,2'-disubstituted biphenyls, provide insight into these interactions. For instance, calculations show that 2,2'-difluorobiphenyl (B165479) has a rotational double minimum with dihedral angles around 58° and 129°, while 2,2'-dimethylbiphenyl (B165481) has a higher rotational barrier and a single minimum at a larger dihedral angle. acs.orgresearchgate.net The combination of a methyl and a fluorine group in this compound results in a substantial barrier to rotation, making its atropisomers configurationally stable at ambient temperatures.
Electronic effects, though often secondary to steric hindrance, can also play a role. Attractive or repulsive forces between substituents can influence the preferred dihedral angle and the height of the rotational barrier. acs.orgacs.org
| Compound | Substituent (X) | Calculated Dihedral Angle (φ) | Calculated Rotational Barrier (kcal/mol) |
|---|---|---|---|
| Biphenyl | -H | ~45° | ~1.6 |
| 2,2'-Difluorobiphenyl | -F | 57.9°, 128.9° | Data Not Available |
| 2,2'-Dichlorobiphenyl | -Cl | 84.9° | Data Not Available |
| 2,2'-Dimethylbiphenyl | -CH₃ | ~70° | ~19 |
Note: Data is compiled from various computational studies. acs.orgresearchgate.netrsc.org The rotational barrier for biphenyl itself is quite small. slideshare.net The presence of ortho substituents dramatically increases this barrier.
Enantioselective Synthesis and Resolution Methodologies for Chiral Biphenyls
The generation of enantiomerically pure biaryl compounds like this compound is crucial for their application in asymmetric catalysis and materials science. Two primary strategies are employed: enantioselective synthesis and the resolution of racemic mixtures. nih.gov
Enantioselective Synthesis aims to create a single enantiomer directly. A powerful modern approach is the concept of central-to-axial chirality transfer. mdpi.com In this method, a pre-existing chiral center is used to direct the formation of the chiral axis during the key bond-forming step, after which the original chiral auxiliary may be removed. Other methods include asymmetric cross-coupling reactions, such as Suzuki-Miyaura couplings, where a chiral ligand on the metal catalyst (e.g., palladium) induces enantioselectivity in the formation of the biaryl axis. nih.gov
Resolution is the process of separating a racemic mixture into its constituent enantiomers.
Classical Chemical Resolution: This widely used technique involves reacting the racemic biphenyl with an enantiomerically pure resolving agent to form a pair of diastereomers. wikipedia.org For example, if the biphenyl contains a carboxylic acid group, it can be reacted with a chiral amine to form diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. wikipedia.orgnih.gov After separation, the resolving agent is removed to yield the pure enantiomers.
Chiral Chromatography: This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the racemate. nih.gov As the racemic mixture passes through the chromatography column, one enantiomer is retained more strongly than the other, allowing for their separation. researchgate.net This technique can be applied on both analytical and preparative scales.
Design and Application of Chiral Biphenyl-Based Ligands and Catalysts in Asymmetric Synthesis
The rigid C2-symmetric or pseudo-C2-symmetric backbone of atropisomeric biphenyls makes them exceptional scaffolds for the design of chiral ligands and catalysts for asymmetric synthesis. nih.govnih.gov The well-defined stereochemistry of the biaryl axis creates a precise three-dimensional chiral environment around a metal center, enabling high levels of stereocontrol in catalytic reactions. oup.com
Landmark ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) have demonstrated the power of this structural motif in reactions like asymmetric hydrogenation. pnas.org The design principles involve modifying the substituents on the biphenyl core to fine-tune the ligand's steric and electronic properties. chemrxiv.org
For a molecule like this compound, the introduction of fluorine atoms is a key design element. Fluorine is highly electronegative, allowing it to modify the electronic properties of a potential ligand, which in turn affects the reactivity and selectivity of the metal catalyst to which it is coordinated. pnas.org For example, the electron-withdrawing nature of fluorine can make a metal center more electrophilic. The DIFLUORPHOS ligand, which features a bi(difluorobenzodioxole) backbone, exemplifies how fluorine substitution can lead to highly effective catalysts, in some cases surpassing the performance of non-fluorinated analogues like MeO-BIPHEP in reactions such as Ru-catalyzed asymmetric hydrogenation. pnas.org
While direct applications of this compound as a ligand are not widely documented in seminal literature, its structural motifs—an unsymmetrically substituted, fluorinated, and methylated biaryl axis—represent a modern approach to ligand design. By strategically placing groups like methyl and fluoro, chemists can create tailored steric pockets and electronic environments to optimize catalysts for specific asymmetric transformations, including additions to aldehydes, cycloadditions, and hydrogenations. nih.govchemrxiv.org
Supramolecular Chemistry and Self Assembly of Fluorinated Biphenyl Derivatives
Molecular Recognition and Directed Non-Covalent Interactions
The presence of fluorine and methyl substituents on the biphenyl (B1667301) core of 2,4-Difluoro-2'-methyl-1,1'-biphenyl introduces a complex interplay of non-covalent forces that direct its molecular recognition and crystal packing. Fluorination is known to modulate the electronic properties of molecules, affecting their ability to act as hydrogen bond donors or acceptors and to participate in other weak interactions. acs.orgnih.gov
Key non-covalent interactions governing the supramolecular chemistry of fluorinated biphenyls include:
C—H···F Hydrogen Bonds: While fluorine is a weak hydrogen bond acceptor, C—H···F interactions are frequently observed in the crystal structures of fluorinated organic compounds. nih.gov These interactions play a significant role in stabilizing specific molecular conformations and directing crystal packing. researchgate.net In the case of this compound, intramolecular C—H···F bonds between the methyl group's hydrogens and the ortho-fluorine are possible, influencing the dihedral angle between the phenyl rings. Intermolecularly, C—H···F bonds can link molecules into dimers or more extended networks. nih.gov
π-π Stacking Interactions: The electron-withdrawing nature of fluorine atoms creates electron-deficient (π-acidic) regions on the fluorinated aromatic ring. This facilitates strong π-π stacking interactions with electron-rich aromatic systems. In the crystal structure of a related compound, 1-(2′,4′-Difluorobiphenyl-4-yl)ethanone, π–π stacking interactions between the benzene (B151609) rings of adjacent molecules contribute to the formation of columns. researchgate.netnih.gov The distance between the centroids of the interacting rings is a key parameter in determining the strength of this interaction.
C—F···π Interactions: The fluorine atom can interact with the π-system of an adjacent aromatic ring. This type of interaction is also observed in the crystal packing of 1-(2′,4′-Difluorobiphenyl-4-yl)ethanone, further stabilizing the solid-state structure. nih.gov
The interplay of these interactions is complex and sensitive to the specific substitution pattern. The crystal structure of 1-(2′,4′-Difluorobiphenyl-4-yl)ethanone provides a valuable model for understanding how these forces cooperate. In this structure, molecules are first linked into dimers by C—H···F interactions, and these dimers are then organized into columns through π–π stacking. nih.gov
| Interaction Type | Geometric Parameter | Value |
|---|---|---|
| Dihedral Angle (Ring 1 vs. Ring 2) | Angle | 46.9 (2)° and 47.6 (2)° |
| π–π Stacking | Centroid–Centroid Distance | 3.8221 Å |
| C—F···π Interaction | C···Centroid Distance | 3.5919 Å |
Self-Assembly of Biphenyl-Based Architectures and Networks
The directed non-covalent interactions discussed above are the driving forces for the self-assembly of fluorinated biphenyl derivatives into ordered supramolecular architectures. The introduction of fluorine can significantly alter the self-assembly motif compared to non-fluorinated analogues, sometimes leading to unexpected and novel structures. nih.govresearchgate.net
For this compound, the combination of a hydrophobic methyl group and polar C-F bonds creates an amphiphilic character that can guide the formation of higher-order structures. The specific balance of interactions like C—H···F hydrogen bonding and π-π stacking dictates the final morphology of the assembled network. nih.gov
Studies on other fluorinated molecules have shown that:
Fluorine substitution can enhance thermal stability and favor specific packing motifs. For instance, fluorination is a common strategy to improve π-stacking in organic semiconductors, although exceptions where it leads to herringbone packing exist. rsc.org
The "fluorophobic effect," which describes the tendency of fluorinated segments to segregate from hydrocarbon segments, can be a powerful driving force for self-assembly, leading to the formation of well-defined nanostructures like vesicles or tubules. researchgate.net
In two-dimensional systems, fluorinated molecules can spontaneously form highly ordered monolayers on surfaces. The driving force behind the specific self-assembly of bis(2,2'-difluoro-1,3,2-dioxaborine) has been identified as C-H···F hydrogen bonding between the phenyl ring's ortho C-H and the fluorine of the BF2 group. nih.gov
These principles suggest that this compound has the potential to self-assemble into various architectures, such as liquid crystals, gels, or crystalline nanofibers, depending on the processing conditions and solvent environment. The precise nature of these assemblies would be determined by the energetic favorability of the competing non-covalent interactions.
Crystallization Kinetics and Polymorphism Studies in Fluorinated Biaryl Systems
The study of crystallization is crucial for controlling the solid-state properties of materials. Fluorination is known to affect both the thermodynamics and kinetics of crystallization. In some fluorinated biaryl systems, particularly those designed for liquid crystal applications, the kinetics of crystallization can be slow enough to allow for the formation of a glassy state upon cooling. rsc.org
Crystallization Kinetics: The crystallization process involves two main steps: nucleation (the formation of stable crystalline nuclei) and crystal growth. The kinetics of these processes can be studied under isothermal or non-isothermal conditions. For fluorinated biphenyl liquid crystals, differential scanning calorimetry (DSC) is a common technique to study crystallization upon cooling.
Models such as the Avrami, Ozawa, and Mo equations are used to analyze kinetic data and determine parameters like the activation energy of crystallization. researchgate.net For example, in a study of a chiral fluorinated biphenyl carboxylate, the activation energy for crystallization was calculated to be 138 kJ/mol and 99 kJ/mol using the Kissinger and Augis-Bennett models, respectively. researchgate.net Another study on a similar system estimated a high energy barrier for nucleation of 409 kJ/mol. rsc.org Such high barriers can necessitate significant undercooling or slow cooling rates for crystallization to occur, and rapid cooling can lead to vitrification. rsc.org
| Parameter | Method | Value |
|---|---|---|
| Energy Barrier for Nucleation | Polarizing Optical Microscopy | 409 kJ/mol |
| Threshold Cooling Rate for Vitrification | DSC (Linear Fit) | 81 K/min |
| DSC (Parabolic Fit) | 64 K/min |
Polymorphism: Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs of the same compound can have distinct physical properties, including melting point, solubility, and, for functional materials, optical and electronic properties. Fluorinated biaryl systems can exhibit rich polymorphic behavior.
For instance, 1,4-bis(benzofuran-2-yl)-2,3,5,6-tetrafluorophenylene (BFTFP), a highly luminescent molecule with a fluorinated biaryl core, displays three different crystal polymorphs (α, β, and γ). Each polymorph has a unique morphology (flexible fiber, rigid block, and plate, respectively) and distinct photonic functions, such as optical waveguiding. rsc.org This highlights how controlling the crystallization conditions of fluorinated biaryls can lead to materials with tailored functionalities. The specific substituents and their positions in this compound would influence its ability to form different stable packing arrangements, making it a candidate for exhibiting polymorphism.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Methodologies for Fluorinated Biaryls
The synthesis of fluorinated biaryls is a cornerstone of materials science and medicinal chemistry. acs.orgnih.gov While established methods like the Suzuki-Miyaura and Negishi cross-coupling reactions are widely used, future research is increasingly directed towards developing more sustainable and efficient synthetic routes. acs.orgrsc.org A key trend is the move away from harsh reagents and catalysts towards greener alternatives.
Recent advancements include catalyst-free reactions and the use of more environmentally benign solvents. rsc.org For instance, research into PFAS-free synthesis protocols is gaining traction, aiming to reduce the environmental footprint associated with producing fluorinated compounds by using safer fluorine sources like caesium fluoride (B91410). sciencedaily.com The development of novel palladium(0)-catalyzed reactions continues to yield new fluorinated biphenyl (B1667301) structures with high efficiency. acs.orgnih.gov These efforts are not only aimed at improving yield and reducing waste but also at accessing novel molecular architectures that were previously difficult to synthesize.
Table 1: Comparison of Synthetic Methodologies for Fluorinated Biaryls
| Methodology | Catalyst/Reagents | Key Advantages | Research Focus |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium catalysts, Boronic acids | High yields, functional group tolerance | Development of more active and stable catalysts. acs.orgnih.gov |
| Negishi Cross-Coupling | Nickel or Palladium catalysts, Organozinc reagents | Selective synthesis of highly fluorinated biaryls | Optimization for complex substrates. rsc.org |
| Catalyst-Free Synthesis | Meldrum's acid derivatives | Avoids metal catalysts, simplified purification | Broadening substrate scope. rsc.org |
| PFAS-Free Fluorination | Caesium fluoride | Environmentally friendly fluorine source | Application to a wider range of pharmaceutical and agrochemical targets. sciencedaily.com |
Application of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
Understanding the intricate mechanisms of chemical reactions is crucial for optimizing processes and improving yields. A significant emerging trend is the application of advanced spectroscopic techniques for in situ monitoring of the synthesis of fluorinated biphenyls. These methods allow researchers to observe the reaction as it happens, providing real-time data on reaction kinetics, intermediate species, and catalyst behavior.
Techniques such as Surface-Enhanced Raman Spectroscopy (SERS) and single-molecule fluorescence microscopy are proving to be powerful tools for studying cross-coupling reactions like the Suzuki-Miyaura coupling. researchgate.netnih.govacs.org For example, SERS on bifunctional Au-Pd nanocoronal films can track the chemical transformations occurring at the catalyst's surface. researchgate.net Similarly, assembling catalytically active nanoparticles into dimers can boost their plasmonic activity, enabling in situ SERS monitoring at the single-dimer level. nih.gov These advanced analytical methods provide unprecedented insights into reaction mechanisms, facilitating the development of more efficient and controlled synthetic protocols. youtube.com
Integration of High-Throughput Screening with Computational Design for Materials Discovery
The discovery of new materials with desired properties is being revolutionized by the integration of high-throughput screening (HTS) and computational design. This combination allows for the rapid evaluation of large libraries of virtual and real compounds, significantly accelerating the pace of innovation.
In the context of fluorinated biphenyls, ¹⁹F NMR-based screening methods are particularly advantageous. adelphi.eduresearchgate.netacs.org The unique properties of the fluorine nucleus, such as its high sensitivity and large chemical shift range, make it an excellent probe for HTS. adelphi.eduresearchgate.net Methods like FAXS (Fluorine chemical shift Anisotropy and eXchange for Screening) enable the rapid identification of compounds with specific binding affinities. researchgate.netacs.org
Simultaneously, computational chemistry and computer-aided design are used to predict the properties of novel fluorinated biphenyls in silico. nih.govrsc.org Density Functional Theory (DFT) calculations, for instance, can elucidate the structural and electronic properties of new molecules before they are synthesized. acs.orgrsc.orgacs.org By combining these computational predictions with experimental HTS, researchers can more intelligently design and prioritize candidates for synthesis and testing, streamlining the discovery of new functional materials. europeanpharmaceuticalreview.com
Exploration of New Functional Materials Beyond Traditional Applications
While fluorinated biphenyls are well-established in liquid crystal displays, research is actively exploring their potential in a host of new, high-performance applications. The unique properties imparted by fluorine atoms—such as high thermal stability, specific electronic characteristics, and altered lipophilicity—make these compounds attractive for advanced materials. nih.govnih.gov
Emerging applications include:
Organic Electronics: Fluorinated biaryls are being investigated for use in organic solar cells, dye-sensitized solar cells, and as molecular wires in diodes due to their electronic properties and stability. acs.orgnih.gov
Semiconductors: The semiconductor industry is exploring fluorinated compounds to meet the demands of miniaturization and advanced packaging for applications like the Internet of Things (IoT) and 5G technology. halocarbon.com
Biomedical Imaging: The incorporation of fluorine-18, a positron-emitting isotope, into biphenyl structures is a key strategy for developing novel radiotracers for Positron Emission Tomography (PET) imaging, which is used for diagnosing and studying diseases. nih.govmurphylab.org Fluorinated compounds are also being developed as contrast agents for Magnetic Resonance Imaging (MRI). researchgate.net
Therapeutics: The influence of fluorine on molecular properties is being leveraged in drug design. For example, fluorinated molecules are being explored for their potential to inhibit amyloid aggregation, a process implicated in Alzheimer's disease. nih.gov
Table 2: Emerging Applications of Fluorinated Biphenyls
| Application Area | Key Property Leveraged | Example of Research Direction |
|---|---|---|
| Organic Solar Cells | Electronic tuning, stability | Synthesis of novel difluorinated biphenyls as components of the active layer. acs.orgnih.gov |
| Semiconductors | Performance in photolithography, stability | Development of HFIP derivatives for next-generation semiconductor fabrication. halocarbon.com |
| PET Imaging | Ability to incorporate ¹⁸F isotope | New methodologies for creating C-¹⁸F bonds for novel radiotracers. nih.govmurphylab.org |
| Neurotherapeutics | Modulation of intermolecular interactions | Design of fluorinated compounds to inhibit Aβ peptide fibrillogenesis in Alzheimer's disease. nih.gov |
Interdisciplinary Approaches in Fluorinated Biphenyl Research
The complexity and breadth of fluorinated biphenyl research necessitate a highly interdisciplinary approach. Future breakthroughs will increasingly rely on collaborations that bridge traditional scientific divides. nih.govucsb.edu The exploration of fluorine chemistry is evolving at the interface of chemistry, biology, physics, and materials science. nih.govresearchgate.net
For example, the development of a new PET tracer involves not just synthetic organic chemistry but also radiochemistry, nuclear medicine, pharmacology, and oncology. murphylab.org Likewise, designing new materials for organic electronics requires the combined expertise of synthetic chemists, materials scientists, physicists, and engineers. The study of how fluorination impacts drug-receptor interactions brings together medicinal chemists, structural biologists, and computational scientists. nih.gov This convergence of expertise is essential for translating fundamental discoveries in the chemistry of compounds like 2,4-Difluoro-2'-methyl-1,1'-biphenyl into practical technologies and therapies. ucsb.edu
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
